molecular formula C25H22ClN3O3 B246622 N-(2-chlorophenyl)-2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide

N-(2-chlorophenyl)-2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide

Cat. No. B246622
M. Wt: 447.9 g/mol
InChI Key: IMRSGLGDIAWKDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide, also known as Cpd-1, is a novel compound that has been synthesized for its potential use in scientific research.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide is not fully understood, but it is thought to involve the modulation of several neurotransmitter systems in the brain. N-(2-chlorophenyl)-2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its neuroprotective and antidepressant effects.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide has been found to have a number of biochemical and physiological effects in animal models. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. N-(2-chlorophenyl)-2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-chlorophenyl)-2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide in lab experiments is its high purity and stability. The synthesis method has been optimized to produce pure N-(2-chlorophenyl)-2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide in high yields, which makes it easier to use in experiments. However, one limitation of using N-(2-chlorophenyl)-2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(2-chlorophenyl)-2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide. One area of interest is the potential use of N-(2-chlorophenyl)-2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosage and administration route for N-(2-chlorophenyl)-2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide in these conditions. Another area of interest is the potential use of N-(2-chlorophenyl)-2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide in the treatment of depression and anxiety. Future studies should investigate the long-term effects of N-(2-chlorophenyl)-2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide on mood and behavior in animal models. Finally, there is potential for the development of new compounds based on the structure of N-(2-chlorophenyl)-2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide that may have even greater neuroprotective and antidepressant effects.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide involves a multi-step process that begins with the reaction of 2-chloroaniline with 2-furoic acid to form an intermediate compound. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline to form the final product, N-(2-chlorophenyl)-2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide. The synthesis method has been optimized to produce high yields of pure N-(2-chlorophenyl)-2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide.

Scientific Research Applications

N-(2-chlorophenyl)-2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2-chlorophenyl)-2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide has also been found to have antidepressant and anxiolytic effects in animal models of depression and anxiety.

properties

Molecular Formula

C25H22ClN3O3

Molecular Weight

447.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[6-(furan-2-yl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]acetamide

InChI

InChI=1S/C25H22ClN3O3/c26-16-7-1-2-8-17(16)28-23(31)15-29-20-11-4-3-9-18(20)27-19-10-5-12-21(30)24(19)25(29)22-13-6-14-32-22/h1-4,6-9,11,13-14,25,27H,5,10,12,15H2,(H,28,31)

InChI Key

IMRSGLGDIAWKDK-UHFFFAOYSA-N

SMILES

C1CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)NC4=CC=CC=C4Cl)C5=CC=CO5)C(=O)C1

Canonical SMILES

C1CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)NC4=CC=CC=C4Cl)C5=CC=CO5)C(=O)C1

Origin of Product

United States

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